BGT226 - 915020-55-2

BGT226

Catalog Number: EVT-287760
CAS Number: 915020-55-2
Molecular Formula: C32H29F3N6O6
Molecular Weight: 534.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BGT226 is a novel, orally bioavailable small-molecule inhibitor developed by Novartis. It functions as a dual inhibitor of Phosphoinositide 3-Kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. [, , , , , , , , ] These pathways are frequently dysregulated in various cancers and play a significant role in tumorigenesis, making BGT226 a valuable tool for studying cancer cell biology and developing new anticancer treatments. [, , , , , , , , , , , , , , , , , , , , ] BGT226's dual inhibitory action makes it particularly interesting as it can potentially overcome resistance mechanisms associated with selective inhibitors targeting only PI3K or mTOR. [, , , ]

Future Directions
  • Clinical Trials: Continued clinical trials are necessary to validate BGT226's efficacy and safety in human patients. []

  • Combination Therapies: Exploring the efficacy of BGT226 in combination with other therapeutic agents, such as chemotherapy, targeted therapies, and immunotherapy, could further enhance its anti-cancer activity. [, , , ]

Synthesis Analysis

The synthesis of BGT226 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of the Imidazoquinoline Core: This involves cyclization reactions that create the imidazoquinoline structure essential for its biological activity.
  2. Functionalization: Various functional groups are introduced to enhance the compound's potency and selectivity towards its targets.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

Specific parameters such as reaction temperatures, solvent systems, and reaction times are optimized during each step to maximize yield and minimize by-products. While detailed synthetic routes can vary, they generally adhere to principles of green chemistry to reduce environmental impact .

Molecular Structure Analysis

BGT226 features a complex molecular structure characterized by its imidazoquinoline core, which is crucial for its interaction with target proteins in the PI3K/mTOR pathway. The molecular formula is C₂₁H₂₁N₅O, with a molecular weight of approximately 365.43 g/mol.

Key Structural Features:

  • Imidazoquinoline Backbone: This aromatic system contributes significantly to the compound's ability to fit into the ATP-binding sites of kinases.
  • Substituents: Various substituents on the aromatic rings enhance binding affinity and specificity towards different isoforms of phosphatidylinositol 3-kinase.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how BGT226 interacts with its molecular targets .

Chemical Reactions Analysis

BGT226 participates in several key chemical reactions within biological systems:

  1. Inhibition of Kinase Activity: The primary reaction involves the competitive inhibition of ATP binding at the active sites of PI3K and mTOR kinases.
  2. Cell Cycle Regulation: BGT226 induces cell cycle arrest in cancer cells by modulating downstream signaling pathways, leading to apoptosis or senescence.
  3. Autophagy Induction: It has been shown to influence autophagy processes by altering the expression levels of autophagy-related proteins like LC3A/B and SQSTM1/p62 under hypoxic conditions .

These reactions highlight BGT226's multifaceted role in regulating cellular processes critical for tumor growth and survival.

Mechanism of Action

The mechanism of action for BGT226 primarily revolves around its ability to inhibit the PI3K/Akt/mTOR signaling pathway:

  1. Inhibition of PI3K Activity: By binding to PI3K, BGT226 prevents the phosphorylation of downstream targets involved in cell proliferation and survival.
  2. mTOR Inhibition: The inhibition extends to mTOR complexes, disrupting protein synthesis necessary for cell cycle progression.
  3. Regulation of Hypoxia-Inducible Factors: BGT226 reduces the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), which are critical for angiogenesis in tumors .

This comprehensive inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells exposed to BGT226.

Physical and Chemical Properties Analysis

Key Properties:

  • Appearance: BGT226 typically appears as a white to off-white powder.
  • Solubility: It is moderately soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to light or elevated temperatures.

Analytical Techniques:

Physical properties can be characterized using techniques such as high-performance liquid chromatography for purity assessment, differential scanning calorimetry for thermal properties, and mass spectrometry for molecular weight confirmation .

Applications

BGT226 has promising applications in cancer therapy due to its potent inhibitory effects on critical signaling pathways:

  1. Cancer Treatment: It is primarily investigated for use against pancreatic cancer, head and neck cancers, and potentially other malignancies characterized by aberrant PI3K/mTOR signaling.
  2. Combination Therapies: Research indicates that combining BGT226 with other therapeutic agents may enhance its efficacy, particularly in overcoming resistance mechanisms in tumors .
  3. Research Tool: Beyond therapeutic applications, BGT226 serves as a valuable tool in research settings for studying PI3K/mTOR pathway dynamics and autophagy processes.
Molecular Mechanisms of Action

Dual PI3K/mTOR Inhibition Dynamics

Structural Basis of ATP-Competitive Binding to PI3K Isoforms

BGT226 (NVP-BGT226) is an imidazoquinoline derivative that functions as an ATP-competitive inhibitor, simultaneously targeting the catalytic sites of class I PI3K isoforms and mTOR kinase. Structurally, it features a morpholino-triazine scaffold that enables hydrogen bonding with key residues in the ATP-binding cleft of PI3Kα. Specifically, BGT226 forms critical interactions with Val851 and Asp933 in the hinge region of PI3Kα’s kinase domain, while its hydrophobic moiety occupies a selectivity pocket near the catalytic site [2] [10]. This binding mode disrupts ATP coordination, thereby inhibiting lipid kinase activity.

BGT226 exhibits distinct isoform selectivity, with preferential inhibition of PI3Kα (IC₅₀ < 10 nM) over other class I isoforms (β, δ, γ), as demonstrated in enzymatic assays. Its ability to bind both wild-type and mutated PIK3CA (e.g., H1047R) variants is particularly relevant in oncology, as these mutations are prevalent in breast, colorectal, and hepatocellular carcinomas [1] [10]. The compound’s planar aromatic system facilitates π-stacking interactions with Tyr836 in PI3Kα, contributing to its high-affinity binding [2].

Table 1: Isoform Selectivity Profile of BGT226

TargetIC₅₀ (nM)Biological Relevance
PI3Kα (WT)4-9Primary oncogenic isoform in solid tumors
PI3Kα (H1047R)5-11Common activating mutation in PIK3CA
PI3Kβ66-120Role in PTEN-deficient tumors
PI3Kδ50-110Primarily hematopoietic expression
mTOR7-15Key regulator of protein synthesis and growth

mTORC1/mTORC2 Dual Targeting and Feedback Loop Modulation

Unlike rapalogs that selectively inhibit mTORC1, BGT226 concurrently targets both mTORC1 and mTORC2 complexes by binding to the mTOR kinase domain’s catalytic pocket. This dual inhibition prevents phosphorylation of mTORC1 substrates (4EBP1 and S6K1) and mTORC2-mediated Akt phosphorylation at Ser473 [5] [9]. Consequently, BGT226 abrogates the compensatory feedback loop wherein mTORC1 inhibition typically activates PI3K/Akt via IRS-1 upregulation. In hepatocellular carcinoma (HCC) models, BGT226 treatment reduced p-S6 (mTORC1 readout) and p-Akt-Ser473 (mTORC2 readout) at nanomolar concentrations (<10 nM), confirming comprehensive pathway blockade [1] [3].

This dual mechanism is critical for overcoming resistance observed with single-pathway inhibitors. By preventing mTORC2-mediated Akt activation, BGT226 mitigates a key escape mechanism that limits the efficacy of PI3K-selective or mTORC1-selective agents [5] [7].

Downstream Signaling Pathway Disruption

Suppression of Akt Phosphorylation and Ribosomal S6 Kinase Activity

BGT226 profoundly suppresses Akt activation by inhibiting both PI3K-dependent Thr308 phosphorylation (via PDK1) and mTORC2-dependent Ser473 phosphorylation. In HCC cell lines (Mahlavu, SNU475), BGT226 treatment reduced p-Akt levels by >80% within 24 hours at 10 nM concentrations, leading to downstream effects on cell survival and proliferation [1] [3]. Concomitantly, it inactivates ribosomal S6 kinase (S6K1), a mTORC1 effector regulating protein synthesis. Phospho-S6 (S240/244) suppression was observed at IC₅₀ values <10 nM, inducing G0/G1 cell cycle arrest in HCC models [1] [5].

Mechanistically, this dual suppression triggers apoptosis via caspase-9/7 activation and PARP cleavage, while simultaneously inducing autophagy through LC3-I to LC3-II conversion and p62/SQSTM1 degradation. Combining BGT226 with autophagy inhibitors (e.g., chloroquine) enhances cytotoxicity, suggesting autophagy acts as a temporary survival mechanism [1] [3].

Cross-Talk with Angiogenesis-Related Pathways (e.g., HIF-1α/VEGF)

BGT226 disrupts hypoxia-induced angiogenesis by targeting HIF-1α/VEGF signaling. Under hypoxic conditions, BGT226 suppressed HIF-1α stabilization and VEGF secretion at concentrations equivalent to those effective in normoxia (IC₅₀ ~0.55–1.35 μM) in HCC models [1] [6]. This occurs via two interdependent mechanisms:

  • PI3K/mTOR-Dependent Regulation: Akt/mTOR signaling directly regulates HIF-1α translation and stability. BGT226 disrupts this by inhibiting mTORC1-mediated HIF-1α protein synthesis [3] [6].
  • Transcriptional Control: BGT226 reduces HIF-1α binding to hypoxia-response elements (HREs) in the VEGF promoter, diminishing VEGF mRNA expression by >60% in hypoxic HCC cells [1] [8].

Table 2: BGT226 Effects on Angiogenic Mediators in Hepatocellular Carcinoma Models

TargetReduction (%)Experimental ConditionsFunctional Consequence
HIF-1α70-85Hypoxia (1% O₂), 24h treatmentImpaired hypoxia adaptation
VEGF secretion65-80Hypoxia (1% O₂), 48h treatmentDisrupted endothelial cell migration
VEGFR2 phosphorylation60-75Normoxia, 48h treatmentReduced angiogenic signaling

This anti-angiogenic activity is particularly relevant in tumor microenvironments where hypoxia drives chemoresistance. By simultaneously targeting HIF-1α/VEGF and core proliferation pathways, BGT226 addresses both tumor cell autonomy and microenvironmental support mechanisms [3] [6] [8].

Properties

CAS Number

915020-55-2

Product Name

BGT226

IUPAC Name

8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one

Molecular Formula

C32H29F3N6O6

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C28H25F3N6O2/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36/h3-8,13-16,32H,9-12H2,1-2H3

InChI Key

BMMXYEBLEBULND-UHFFFAOYSA-N

SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC

Solubility

Soluble in DMSO, not in water

Synonyms

8-(6-methoxypyridin-3-yl)-3-methyl-1-(4-piperazin-1-yl-3-trifluoromethylphenyl)-1,3-dihydroimidazo(4,5-c)quinolin-2-one
BGT 226
BGT226
NVP-BGT226

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.